

Icanbelimod for Ulcerative Colitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Icanbelimod*

Cat. No.: *B611906*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on **icanbelimod** (formerly CBP-307) for the treatment of ulcerative colitis (UC). It is designed to be a comprehensive resource for professionals in the field, detailing the mechanism of action, clinical trial data, and relevant experimental protocols.

Introduction to Icanbelimod

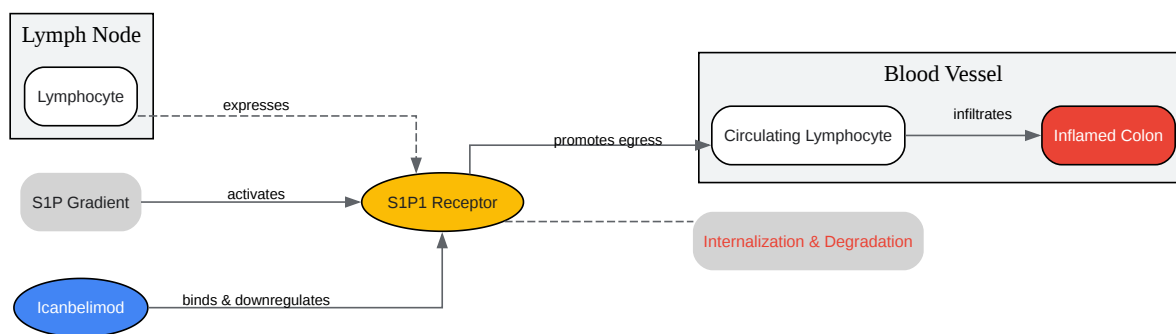
Icanbelimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.^{[1][2]} It is a next-generation small molecule designed to offer a favorable safety and efficacy profile for the treatment of chronic inflammatory diseases, including ulcerative colitis.^{[3][4][5]} By selectively targeting the S1P1 receptor, **icanbelimod** aims to provide a more targeted immunomodulatory effect compared to less selective S1P receptor modulators.

Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. This process is primarily mediated by the interaction of S1P with the S1P1 receptor on lymphocytes.

Icanbelimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it causes the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the S1P gradient and egressing from the lymph nodes. This sequestration

of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, particularly T cells, that can infiltrate the colonic mucosa and contribute to the inflammatory cascade in ulcerative colitis.



[Click to download full resolution via product page](#)

Caption: S1P1 signaling pathway and the mechanism of action of **Icanbelimod**.

Clinical Development Program

Icanbelimod has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 clinical trial (CN002) in patients with moderate-to-severe ulcerative colitis.

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Icanbelimod** in healthy male participants.

Pharmacokinetics: **Icanbelimod** demonstrated rapid absorption with a time to maximum concentration (T_{max}) of 4-7 hours.

Pharmacodynamics: A dose-dependent reduction in peripheral blood lymphocyte count was observed.

Table 1: Pharmacodynamic Profile of **Icanbelimod** in Healthy Volunteers (Single Dose)

| Dose Level | Mean Maximum Lymphocyte Reduction |
|------------|-----------------------------------|
| 0.1 mg | -11% |
| 0.25 mg | -40% |
| 0.5 mg | -71% |
| 2.5 mg | -77% |

Table 2: Pharmacodynamic Profile of **Icanbelimod** in Healthy Volunteers (Multiple Doses)

| Dose Level | Mean Maximum Lymphocyte Reduction |
|------------|-----------------------------------|
| 0.15 mg | -49% |
| 0.25 mg | -75% |

Safety: **Icanbelimod** was generally well-tolerated. The most common treatment-emergent adverse events were headache and dizziness. A dose-titration regimen was found to mitigate the first-dose effect on heart rate.

Phase 2 Clinical Trial (CN002) in Ulcerative Colitis

The CN002 study was a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of **icanbelimod** in adult patients with moderate-to-severe ulcerative colitis. The study consisted of a 12-week induction period followed by a 36-week maintenance period. A total of 145 patients were enrolled and randomized to receive **icanbelimod** (0.1 mg or 0.2 mg) or placebo once daily.

Table 3: Efficacy of **Icanbelimod** in the 12-Week Induction Period of the CN002 Trial

| Outcome | Icanbelimod 0.2 mg | Placebo |
|--------------------|---|---------|
| Clinical Remission | Statistically significant improvement vs. placebo | - |
| Clinical Response | Statistically significant improvement vs. placebo | - |

Note: Specific percentages for the induction phase were reported as showing statistically significant improvement, but the exact numbers from a direct source are not provided in the search results.

Table 4: Efficacy of **Icanbelimod** in the 36-Week Maintenance Period of the CN002 Trial

| Patient Group | Outcome | Result |
|--|----------------------------------|-------------|
| Responders from induction continuing 0.2 mg Icanbelimod (n=21) | Clinical Remission at Week 48 | 57% (12/21) |
| Responders from induction continuing 0.2 mg Icanbelimod (n=21) | Completion of Maintenance Period | 86% (18/21) |
| Remitters from induction continuing 0.2 mg Icanbelimod | Sustained Remission at Week 48 | 80% |

Safety: **Icanbelimod** was well-tolerated through the 48-week study period, with safety findings consistent with the induction period. The frequencies of treatment-emergent adverse events were similar between the **icanbelimod** and placebo groups, with most being mild to moderate in severity.

Experimental Protocols

This section details the methodologies for key experiments and assessments typically employed in clinical trials for ulcerative colitis, relevant to the evaluation of **icanbelimod**.

Clinical Trial Workflow

The CN002 Phase 2 trial followed a structured workflow to assess the efficacy and safety of **icanbelimod**.

Caption: Workflow of the **icanbelimod** CN002 Phase 2 Clinical Trial.

Assessment of Clinical Activity: The Mayo Score

The Mayo Score is a composite index used to assess the severity of ulcerative colitis. It consists of four components, each scored from 0 to 3, with a total score ranging from 0 to 12.

Table 5: The Full Mayo Score for Ulcerative Colitis

| Component | Score 0 | Score 1 | Score 2 | Score 3 |
|-------------------------------|----------------------------|--|---|---|
| Stool Frequency | Normal | 1-2 stools/day > normal | 3-4 stools/day > normal | ≥5 stools/day > normal |
| Rectal Bleeding | None | Streaks of blood with stool <50% of the time | Obvious blood with stool most of the time | Passing blood alone |
| Endoscopic Findings | Normal or inactive disease | Mild disease (erythema, decreased vascular pattern, mild friability) | Moderate disease (marked erythema, absent vascular pattern, friability, erosions) | Severe disease (spontaneous bleeding, ulceration) |
| Physician's Global Assessment | Normal | Mild disease | Moderate disease | Severe disease |

Histological Assessment

Histological evaluation of colonic biopsies is a critical component of assessing disease activity and response to treatment in ulcerative colitis. Several validated scoring systems are used in clinical trials.

The Geboes Score (GS) is a comprehensive histological scoring system that evaluates multiple features of inflammation and tissue injury. It is graded from 0 to 5, with subgrades, to provide a detailed assessment of disease activity.

Table 6: Components of the Geboes Score

| Grade | Histological Feature |
|-------|--|
| 0 | Structural change only |
| 1 | Chronic inflammation |
| 2 | Lamina propria eosinophils/neutrophils |
| 3 | Neutrophils in epithelium |
| 4 | Crypt destruction |
| 5 | Erosions or ulcers |

The RHI is a validated histological index that focuses on four key features of active inflammation.

Table 7: Components of the Robarts Histopathology Index

| Feature | Scoring |
|---------------------------------|-------------------|
| Chronic inflammatory infiltrate | Graded on a scale |
| Lamina propria neutrophils | Graded on a scale |
| Neutrophils in the epithelium | Graded on a scale |
| Surface epithelial injury | Graded on a scale |

The Nancy Index is a simpler, three-item histological scoring system that has been validated for use in clinical trials. It is a 5-grade system (0-4) based on the presence of ulceration and the severity of acute and chronic inflammatory infiltrates.

Table 8: Grading of the Nancy Histological Index

| Grade | Description |
|-------|--|
| 0 | Absence of significant histological disease activity |
| 1 | Chronic inflammatory infiltrate without acute inflammation |
| 2 | Mildly active disease |
| 3 | Moderately active disease |
| 4 | Severely active disease (ulceration) |

Lymphocyte Enumeration

The pharmacodynamic effect of **icanbelimod** is assessed by measuring peripheral blood lymphocyte counts. This is typically performed using flow cytometry.

Protocol Outline for Lymphocyte Enumeration by Flow Cytometry:

- **Sample Collection:** Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
- **Antibody Staining:** A cocktail of fluorescently labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD16/56 for NK cells, and CD45 for pan-leukocyte identification) is added to a defined volume of whole blood.
- **Incubation:** The sample is incubated to allow the antibodies to bind to the cells.
- **Red Blood Cell Lysis:** A lysing solution is added to remove red blood cells.
- **Data Acquisition:** The sample is run on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
- **Data Analysis:** A gating strategy is applied to the flow cytometry data to identify and quantify the different lymphocyte subpopulations based on their unique patterns of antigen expression. Absolute counts are determined using counting beads or a dual-platform method.

Conclusion

Icanbelimod, a selective S1P1 receptor modulator, has demonstrated promising efficacy and a favorable safety profile in the treatment of moderate-to-severe ulcerative colitis. Its mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes, offers a targeted approach to reducing the inflammatory burden in the colon. The data from the Phase 2 CN002 trial supports the continued development of **icanbelimod** as a potential new oral therapy for patients with ulcerative colitis. Further research, including Phase 3 trials, will be crucial to fully elucidate its long-term safety and efficacy and its position in the evolving landscape of ulcerative colitis treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of the Nancy histological index for UC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connect Biopharma Announces Positive Long-Term Data from [globenewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 Icanbelimod Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 5. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- To cite this document: BenchChem. [Icanbelimod for Ulcerative Colitis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611906#icanbelimod-for-ulcerative-colitis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com